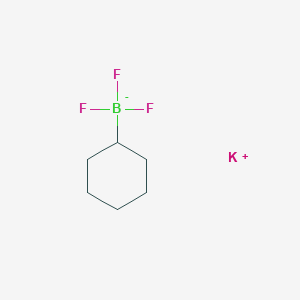

potassium;cyclohexyl(trifluoro)boranuide

CAS No.:

Cat. No.: VC13429332

Molecular Formula: C6H11BF3K

Molecular Weight: 190.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11BF3K |

|---|---|

| Molecular Weight | 190.06 g/mol |

| IUPAC Name | potassium;cyclohexyl(trifluoro)boranuide |

| Standard InChI | InChI=1S/C6H11BF3.K/c8-7(9,10)6-4-2-1-3-5-6;/h6H,1-5H2;/q-1;+1 |

| Standard InChI Key | WWDXLJUMJZXRLX-UHFFFAOYSA-N |

| Isomeric SMILES | [B-](C1CCCCC1)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C1CCCCC1)(F)(F)F.[K+] |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a cyclohexyl group bonded to a boron atom, which is further coordinated to three fluorine atoms and a potassium counterion. This configuration confers remarkable stability compared to boronic acids, as the trifluoroborate group resists hydrolysis under ambient conditions . The cyclohexyl moiety introduces steric bulk, influencing reactivity in stereoselective transformations.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁BF₃K |

| Molecular Weight | 190.06 g/mol |

| Stability | Air- and moisture-stable |

| Solubility | Soluble in THF, DMF; insoluble in hydrocarbons |

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary route involves treating cyclohexylboronic acid with potassium hydrogen fluoride (KHF₂) in tetrahydrofuran (THF):

-

Reaction Setup: Cyclohexylboronic acid (1.0 equiv) is dissolved in anhydrous THF under nitrogen.

-

Fluoride Addition: KHF₂ (1.2 equiv) is added portion-wise at 0°C.

-

Stirring: The mixture reacts for 12–24 hours at room temperature.

-

Isolation: Filtration and recrystallization from ethanol/water yield pure product (85–92%).

Industrial Production

Scaled-up processes optimize cost and purity:

-

Continuous Flow Systems: Enhance mixing efficiency and temperature control .

-

Purification: Crystallization under reduced pressure minimizes solvent use.

-

Quality Control: NMR and ICP-MS ensure ≤5 ppm palladium contamination for pharmaceutical-grade material .

Reactivity and Reaction Mechanisms

Suzuki-Miyaura Cross-Coupling

K[C₆H₁₁BF₃] participates in palladium-catalyzed couplings with aryl halides. The mechanism proceeds via:

-

Transmetallation: Pd⁰ oxidatively adds to the aryl halide.

-

Boron Transfer: The trifluoroborate releases F⁻, forming a Pd–aryl intermediate.

-

Reductive Elimination: C–C bond formation yields biaryl products .

Table 2: Representative Coupling Conditions

| Substrate | Catalyst | Base | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | 89 |

| 2-Chloropyridine | PdCl₂(dppf) | CsF | 76 |

Photoredox Applications

Under blue LED irradiation, the compound generates cyclohexyl radicals via single-electron transfer (SET). This enables:

-

Giese Additions: To electron-deficient alkenes (e.g., acrylates).

-

HAT Reactions: With thiol catalysts for C–H functionalization.

Comparative Analysis with Related Trifluoroborates

Table 3: Stability and Reactivity Trends

| Compound | Thermal Stability | Radical Reactivity | Coupling Efficiency |

|---|---|---|---|

| K[C₆H₁₁BF₃] | High | Moderate | Excellent |

| K[CH₂CNBF₃] (Cyanomethyl analog) | Moderate | High | Poor |

| K[PhBF₃] (Phenyl derivative) | High | Low | Excellent |

Pharmaceutical and Material Science Applications

Drug Intermediate Synthesis

-

Anticancer Agents: Coupling with heteroaryl halides forms tubulin inhibitors (e.g., combretastatin analogs).

-

CNS Drugs: Radical-mediated alkylation constructs blood-brain barrier-penetrant scaffolds.

Polymer Chemistry

-

Cross-Linkers: Trifluoroborate groups enable photoinitiated polymer network formation.

-

Surface Modification: Grafting onto silica supports creates chiral stationary phases.

Future Research Directions

-

Enantioselective Couplings: Developing chiral ligands for asymmetric cyclohexyl transfers.

-

Bioconjugation: Exploiting boron’s neutron capture capacity for targeted radiotherapy.

-

Flow Chemistry: Integrating continuous synthesis with in-line purification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume